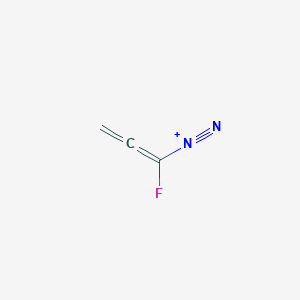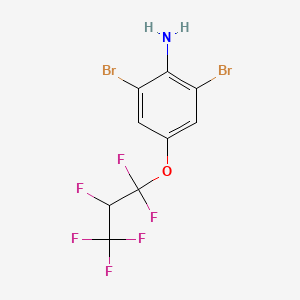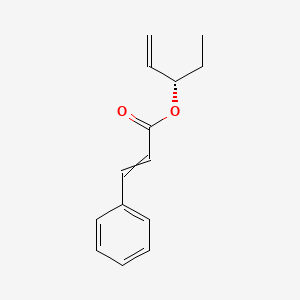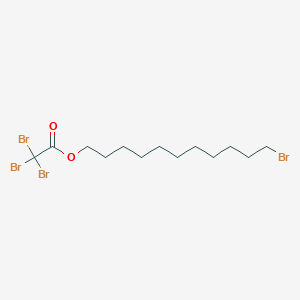![molecular formula C18H15NO4 B14181842 6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- CAS No. 878006-28-1](/img/structure/B14181842.png)
6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the fusion of benzopyran and quinoline moieties, which are known for their significant pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction is often facilitated by the use of ultrasound, which promotes the formation of the desired product without the need for a catalyst . The reaction conditions generally include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and benzopyran derivatives, which can have enhanced pharmacological properties.
Wissenschaftliche Forschungsanwendungen
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent, particularly against colon cancer cells
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . By inhibiting these proteins, the compound can induce apoptosis in cancer cells, leading to their death. The molecular targets include various enzymes and receptors that are critical for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6H-1-benzopyrano[4,3-b]quinolin-6-one
- 6H-chromeno[4,3-b]quinoline
- 1-benzopyrano[3,4-f]quinoline
Uniqueness
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is unique due to the presence of methoxy groups at positions 3 and 9, which enhance its chemical stability and biological activity. Compared to similar compounds, it has shown greater selectivity and potency in inhibiting cancer cell growth .
Eigenschaften
CAS-Nummer |
878006-28-1 |
|---|---|
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
3,9-dimethoxy-6,12-dihydrochromeno[4,3-b]quinolin-7-one |
InChI |
InChI=1S/C18H15NO4/c1-21-10-4-6-15-13(7-10)18(20)14-9-23-16-8-11(22-2)3-5-12(16)17(14)19-15/h3-8H,9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
DDZDVMGJAZGNDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)COC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)




![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)



![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
